

# Ceralasertib's Selectivity Profile: A Comparative Analysis Against Related Kinases

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## Compound of Interest

Compound Name: **Ceralasertib**

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[City, State] – December 13, 2025 – In the landscape of targeted cancer therapies, the precision of a drug's mechanism of action is paramount. **Ceralasertib** (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, stands out for its remarkable specificity. This guide offers an in-depth comparison of **Ceralasertib**'s selectivity against key related kinases, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

**Ceralasertib** is an orally bioavailable, ATP-competitive inhibitor of ATR, a critical regulator of the DNA Damage Response (DDR).<sup>[1]</sup> Its primary role is to halt the cell cycle to allow for DNA repair, a pathway frequently exploited by cancer cells for survival.<sup>[2]</sup> By inhibiting ATR, **Ceralasertib** induces synthetic lethality in tumors with existing DNA repair deficiencies, such as those with ATM mutations.<sup>[3][4]</sup> This targeted approach underscores the importance of a highly selective kinase inhibitor to minimize off-target effects and enhance the therapeutic window.

## Comparative Selectivity Profile of ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for **Ceralasertib** and other notable ATR inhibitors against a panel of related kinases. Lower values are indicative of higher potency.

Kinase	Ceralasertib (AZD6738) IC50/GI50 (nM)	Berzosertib (VE- 822) IC50 (nM)	Elimusertib (BAY 1895344) IC50 (nM)
ATR	1[5]	19[6]	7[7]
ATM	>5000[8]	2600[8]	1420[3]
DNA-PK	>5000[8]	18100[8]	332[3]
mTOR	5700 (GI50)[3][7]	>1000[8]	~427 (61-fold selective over ATR)[3]
PI3K $\gamma$	>5000[8]	220[8]	3270[3]

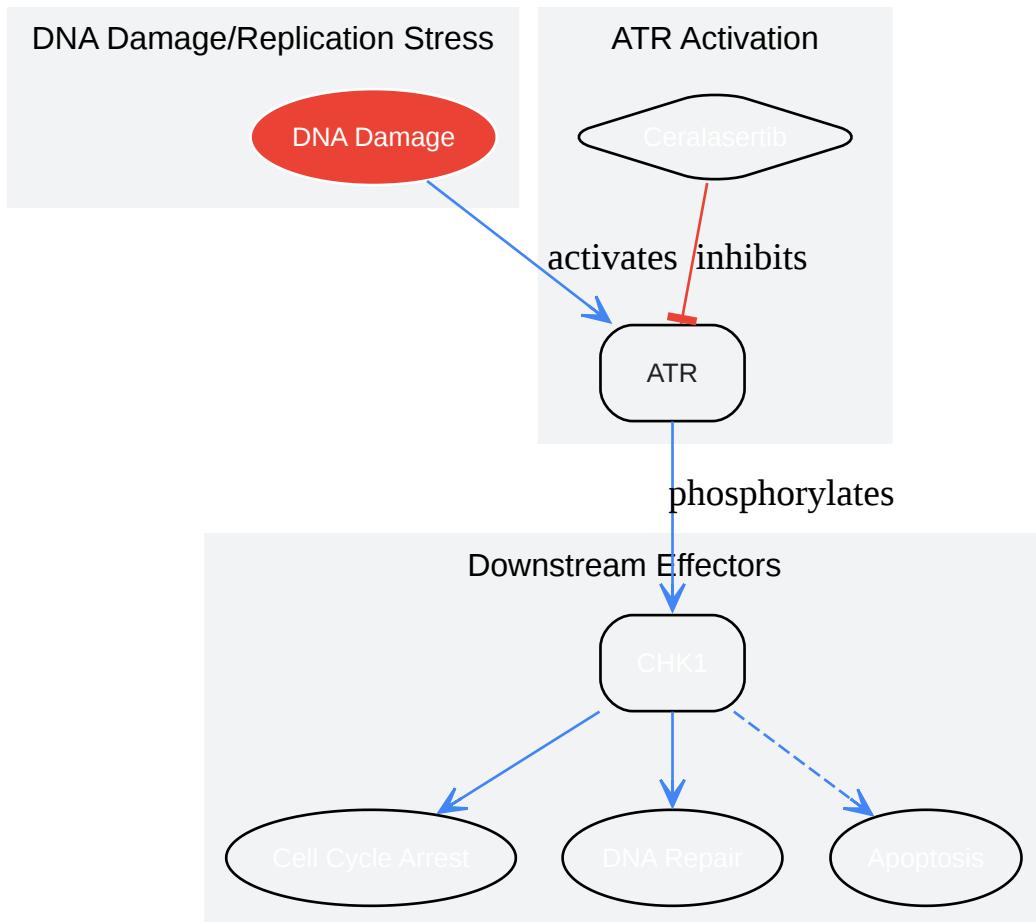
Data compiled from multiple sources. Assay conditions may vary between studies.

The data clearly demonstrates **Ceralasertib**'s exceptional potency and selectivity for ATR. Notably, it exhibits a high degree of selectivity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK.[3][7] A broad kinase screen of over 400 kinases revealed that none were significantly inhibited at a 1  $\mu$ M concentration of **Ceralasertib**.[9] The closest off-target activity was observed against mTOR, with a GI50 of 5.7  $\mu$ M, representing a substantial selectivity margin.[3][7]

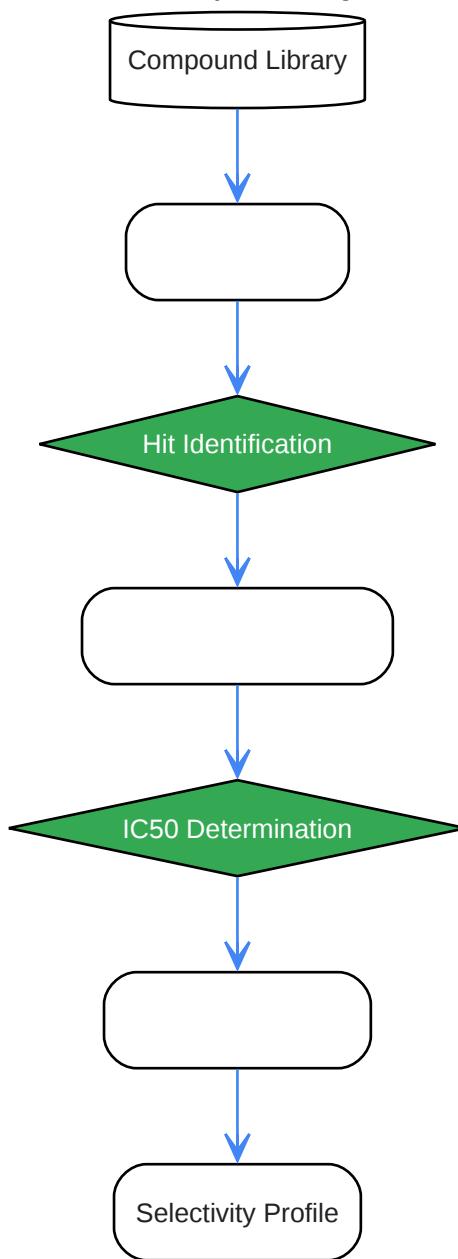
## Signaling Pathway and Experimental Workflow

To visually represent the scientific context and methodologies, the following diagrams have been generated.

## ATR Signaling Pathway in DNA Damage Response

[Click to download full resolution via product page](#)ATR Signaling Pathway Inhibition by **Ceralasertib**

## Kinase Selectivity Profiling Workflow

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General Workflow for Kinase Inhibitor Selectivity Profiling

## Experimental Protocols

The determination of **Ceralasertib**'s selectivity profile relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

## Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC<sub>50</sub> value of **Ceralasertib** against ATR and related kinases.

### Materials:

- Recombinant human kinases (ATR, ATM, DNA-PK, mTOR, PI3K)
- Biotinylated substrate peptide (e.g., GST-p53)
- ATP
- Assay buffer
- Europium-labeled anti-tag antibody
- Fluorescent tracer
- **Ceralasertib** and other test compounds
- 384-well microplates

### Procedure:

- Compound Preparation: Prepare a serial dilution of **Ceralasertib** and other inhibitors in DMSO.
- Assay Plate Setup: Add the diluted compounds to the 384-well plate. Include controls for 0% inhibition (DMSO) and 100% inhibition (a known potent inhibitor).
- Kinase Reaction: Add a mixture of the kinase, substrate peptide, and ATP to each well to initiate the reaction.
- Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the reaction to proceed.

- Detection: Add a solution containing the europium-labeled antibody and the fluorescent tracer.
- Signal Reading: Read the plate on a time-resolved fluorescence reader to measure the FRET signal.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular p-Chk1 Inhibition Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of Chk1, a direct downstream target of ATR, in a cellular context.

Objective: To determine the cellular potency of **Ceralasertib** in inhibiting the ATR signaling pathway.

### Materials:

- Cancer cell line (e.g., HT29)
- Cell culture medium and supplements
- DNA damaging agent (e.g., Hydroxyurea)
- **Ceralasertib**
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)

- Primary antibodies (anti-p-Chk1 Ser345, anti-total Chk1, anti-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a DNA damaging agent to induce ATR activity, followed by treatment with various concentrations of **Ceralasertib**.
- Cell Lysis: After the treatment period, wash the cells with PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies against p-Chk1, total Chk1, and a loading control (e.g., actin).
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities for p-Chk1 and normalize them to the total Chk1 or loading control. Plot the normalized p-Chk1 levels against the **Ceralasertib** concentration to determine the cellular IC50.

## Conclusion

The comprehensive data presented in this guide unequivocally establishes **Ceralasertib** as a highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile, particularly against closely related PIKK family members, suggests a lower potential for off-target effects, a critical attribute for a therapeutic agent. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate these findings and further explore the therapeutic potential of **Ceralasertib** in various preclinical models. This information is crucial for the continued development of ATR inhibitors as a promising class of anti-cancer drugs.

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